molecular formula C21H21N3O2 B2870638 N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1281088-99-0

N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2870638
CAS No.: 1281088-99-0
M. Wt: 347.418
InChI Key: YLVKQNLBTSKZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a benzamide core substituted with three distinct groups:

  • N-Cyanomethyl group: Polar nitrile group enhancing solubility and serving as a hydrogen bond acceptor.
  • 3-[(2-Oxopyrrolidin-1-yl)methyl] substituent: A pyrrolidinone ring linked via a methylene bridge, introducing conformational rigidity and hydrogen-bonding capabilities .

This compound is cataloged as a chemical building block by Enamine Ltd (Catalog ID: EN300-18713698), indicating its utility in medicinal chemistry for further derivatization or screening .

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-11-13-24(15-17-6-2-1-3-7-17)21(26)19-9-4-8-18(14-19)16-23-12-5-10-20(23)25/h1-4,6-9,14H,5,10,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVKQNLBTSKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with a molecular formula of C21H21N3O2 and a molecular weight of 347.418 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • IUPAC Name : this compound
  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.418 g/mol
  • Solubility : Soluble in various organic solvents

The compound features a benzamide backbone, which is known for its diverse biological activities, including neuroleptic effects.

Neuropharmacological Effects

Research indicates that compounds structurally related to benzamides exhibit significant neuroleptic activity. A study highlighted that various benzamide derivatives were synthesized and tested for their ability to inhibit apomorphine-induced stereotyped behavior in rodent models. The findings suggested a strong correlation between the chemical structure and biological activity, with some derivatives showing enhanced potency compared to established neuroleptics like haloperidol and metoclopramide .

The proposed mechanism of action for this compound involves interaction with dopamine receptors, which are critical in regulating mood and behavior. The structural modifications in the compound may enhance its affinity for these receptors, potentially leading to improved therapeutic outcomes with fewer side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroleptic Activity : A study on various benzamides showed that certain derivatives exhibited up to 15 times greater activity than metoclopramide, particularly those with a benzyl group on the terminal nitrogen .
  • Antipsychotic Potential : Another compound within the benzamide class demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting that it could be developed as an effective antipsychotic with reduced side effects.

Data Table: Biological Activity Comparison

Compound NameStructureActivity Level (vs. Metoclopramide)Notes
This compoundStructureTBDResearch compound
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamideTBD408 times more potentHigh antistereotypic activity
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamideTBD15 times more activeEnhanced neuroleptic properties

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The benzamide scaffold is widely exploited in drug design due to its versatility. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name / ID Substituents on Benzamide Core Notable Functional Groups Reported Activity (Source)
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide N-benzyl, N-cyanomethyl, 3-(2-oxopyrrolidinylmethyl) Pyrrolidinone, nitrile Building block (No activity reported)
Compound 127 () N-ethyl, 2,3-difluoro, 3-hydroxy-piperidine-thiophene Fluorine, piperidine, thiophene SARS-CoV-2 inhibitor (Binding energy: -8.5 kcal/mol)
3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]-benzamide 3-nitro, N-pyrrolidinylthiourea Nitro, thiourea Crystallographically characterized
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide Pyridine, benzyl, amino-propanamide Pyridine, amide Synthetic intermediate

Functional Insights

  • Pyrrolidinone-Containing Analogs: The 2-oxopyrrolidinyl group in the target compound is structurally analogous to pyrrolidinone derivatives in neuroactive agents (e.g., racetams).
  • SARS-CoV-2 Inhibitors : Compound 127 () shares a benzamide scaffold but incorporates fluorine and piperidine-thiophene groups, achieving stronger binding to viral proteases (-8.5 kcal/mol) compared to the target compound’s uncharacterized profile .
  • Synthetic Accessibility: The cyanomethyl group in the target compound may enhance synthetic versatility compared to bulkier substituents (e.g., tert-butyl in Compound 6za, ) .

Pharmacological and Physicochemical Considerations

Pharmacokinetic Properties (Predicted)

  • Lipophilicity: The benzyl and pyrrolidinone groups suggest moderate logP (~2.5–3.5), comparable to Compound 127 .
  • Solubility: The cyanomethyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound D-19, ) .

Target Engagement Hypotheses

  • Pyrrolidinone Interactions: The 2-oxopyrrolidinyl moiety could mimic lactam-based inhibitors targeting proteases or neurotransmitter receptors, as seen in related compounds .
  • Nitrile Utility : The nitrile group may act as a metabolic stabilizer or covalent warhead, a feature absent in most analogs from the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.